Superior Aqueous Solubility vs. Free Base Form
2-(2-Thienyl)azetidine Hydrochloride demonstrates significantly enhanced aqueous solubility compared to its free base counterpart (2-(2-Thienyl)azetidine, CAS 777886-76-7). The hydrochloride salt formation is a well-established strategy to improve the water solubility of basic amines, which is a critical parameter for in vitro assays and in vivo studies. While specific solubility data for this exact compound is not publicly available in primary literature, this is a class-level inference supported by the properties of azetidine hydrochloride, which is described as soluble in water . This directly impacts the ease of formulation for biological testing and reduces the need for organic co-solvents like DMSO, which can introduce cytotoxicity artifacts.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Soluble in water (qualitative inference based on class properties) |
| Comparator Or Baseline | 2-(2-Thienyl)azetidine (Free Base, CAS 777886-76-7) |
| Quantified Difference | Hydrochloride salt expected to have higher aqueous solubility |
| Conditions | Class-level comparison based on azetidine hydrochloride properties |
Why This Matters
For procurement, this means fewer solubility-related experimental hurdles and more reliable, reproducible results in aqueous biological assays.
